Home > Products > Screening Compounds P107307 > 2-methoxy-N-{3-[(4-morpholinylacetyl)amino]phenyl}benzamide
2-methoxy-N-{3-[(4-morpholinylacetyl)amino]phenyl}benzamide -

2-methoxy-N-{3-[(4-morpholinylacetyl)amino]phenyl}benzamide

Catalog Number: EVT-4624362
CAS Number:
Molecular Formula: C20H23N3O4
Molecular Weight: 369.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Compound Description: This compound, also referred to as (S)-17b, is a potent histone deacetylase (HDAC) inhibitor. [] It shows selectivity for class I HDAC isoforms and demonstrated in vitro activity against the human myelodysplastic syndrome cell line SKM-1. [] Mechanistically, it increases intracellular levels of acetyl-histone H3 and P21, leading to G1 cell cycle arrest and apoptosis. [] (S)-17b displays good oral antitumor activity in vivo against SKM-1 xenografts and shows enhanced efficacy in immunocompetent mice compared to those with thymus deficiencies. [] Pharmacokinetic studies in mice and rats reveal a favorable profile, and it exhibits minimal species differences in metabolism among five species tested. [] It also has a low inhibitory effect on the hERG channel. []


N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide

Compound Description: This compound is the free base form of imatinib, a tyrosine kinase inhibitor widely used in leukemia treatment. [] Imatinib is more commonly characterized as a salt, often the piperazin-1-ium mesylate. [] The free base form, crystallized from an arginine-containing mixture, adopts an extended conformation. [] It forms infinite hydrogen-bonded chains involving its amide, amine, and pyrimidine groups. []


N-(4-oxo-2-(4-((5-aryl-1,3,4-thiadiazol-2-yl)amino)phenyl)thiazolidin-3-yl)benzamide

Compound Description: This compound, identified as TH08, is a potent antitumor agent. [] In vivo studies in Swiss albino mice bearing Ehrlich ascites carcinoma (EAC) demonstrated its efficacy. [] Treatment with TH08 resulted in reduced tumor weight, increased survival time, and tumor growth inhibition. [] Additionally, it positively influenced hematological parameters like white and red blood cell counts and hemoglobin levels. [] TH08's antitumor effects were comparable to those of bleomycin, a standard chemotherapy drug. []


(3-Trifluoromethylsulfonyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]benzamide

Compound Description: This compound, also known as AN-024, is an intermediate in the synthesis of more complex molecules. []


(R)-N-[5-(2-Methoxy-2-phenylacetyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide

Compound Description: This compound is the chemical structure of PHA739358, also called danusertib. [] Danusertib is an antitumor agent that acts as a tyrosine kinase inhibitor. [] Four synthetic routes for this compound are described, all starting with the common and readily available starting material glycine. []


(2R)-2-((3R)-3-Amino-3{4-[2-methyl-4-quinolinyl)methoxy]phenyl}-2-oxopyrrolidinyl)-N-hydroxy-4-methylpentanamide

Compound Description: This compound, known as DPC 333, is a potent and selective inhibitor of tumor necrosis factor α-converting enzyme (TACE). [] It effectively inhibits lipopolysaccharide-induced soluble TNF-α production in rodents, chimpanzees, and humans. [] DPC 333 demonstrates oral bioavailability and distributes widely into tissues, including synovium. [] Pharmacological studies in animal models of inflammation, including arthritis, highlight its therapeutic potential. []


4-[(4-Methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]-amino]-phenyl]benzamide methanesulfonate

Compound Description: This compound is the methanesulfonate salt form of imatinib, a tyrosine kinase inhibitor used primarily in the treatment of leukemia. [] This particular form is designated as the η-modification and exhibits a distinct set of physicochemical properties. []


3-Methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide

Compound Description: This compound, known as APD791, is a potent and selective antagonist of the 5-hydroxytryptamine 2A (5-HT2A) receptor. [] It displays inverse agonism at this receptor and shows high selectivity over the 5-HT2B and 5-HT2C subtypes. [, ] APD791 effectively inhibits 5-HT-mediated platelet aggregation, DNA synthesis in aortic smooth muscle cells, and vasoconstriction. [] It demonstrates oral bioavailability and produces two active metabolites, APD791-M1 and APD791-M2, which retain similar pharmacological profiles. []


N-{[(2S)-4-(3,4-Difluorobenzyl)morpholin-2-yl]methyl}-2-{3-[(methylsulfonyl)amino]phenyl}acetamide

Compound Description: This compound is a CCR3 antagonist, potentially useful for treating inflammatory conditions. [] CCR3, a chemokine receptor, plays a significant role in allergic and inflammatory responses.


4-Methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide

Compound Description: This compound is nilotinib, an anti-cancer drug used to treat certain types of leukemia. [, ] It is a tyrosine kinase inhibitor that works by blocking specific proteins that help cancer cells grow and divide. Nilotinib is taken by mouth and is usually given once or twice daily. [, ] The most common side effects of nilotinib are headache, nausea, constipation, rash, and itching. [, ]


(+)-(R)- and (-)-(S)-3-Acetyl-2-[5-methoxy-2-[4-[N-methyl-N-(3,4,5-trimethoxyphenethyl)amino]butoxy]phenyl]benzothiazoline hydrochloride

Compound Description: These compounds, designated as (+)-1 and (-)-1 respectively, are enantiomers of a novel calcium channel blocker, designated SA2572. [] The (-)-enantiomer, (-)-1, displays greater potency in blocking calcium channels and lowering blood pressure compared to the (+)-enantiomer. []


5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide

Compound Description: This compound, named JC-171, is a hydroxyl sulfonamide analogue designed as a potential therapeutic agent for multiple sclerosis (MS). [] It acts as a selective inhibitor of the NLRP3 inflammasome, a key component of the innate immune system involved in the inflammatory cascade. [] JC-171 demonstrated dose-dependent inhibition of LPS/ATP-induced IL-1β release in macrophages and in LPS-challenged mice. [] It interferes with NLRP3/ASC interaction, a crucial step in NLRP3 inflammasome activation. [] Furthermore, JC-171 treatment in an experimental autoimmune encephalomyelitis (EAE) mouse model of MS, delayed disease progression, reduced severity, and suppressed IL-1β production and the pathogenic Th17 response. []


(E)-2-{[1-(3,11-Dimethyl-4-methylene-10-oxo-1-phenyl-4,5,10,11-tetrahydro-1H-benzo[b]pyrazolo[3,4-f][1,5]diazocin-5-yl)ethylidene]amino}-N-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide

Compound Description: This compound is a complex polycyclic molecule. The crystal structure reveals a deviation from an ideal boat conformation due to steric hindrance. []

Properties

Product Name

2-methoxy-N-{3-[(4-morpholinylacetyl)amino]phenyl}benzamide

IUPAC Name

2-methoxy-N-[3-[(2-morpholin-4-ylacetyl)amino]phenyl]benzamide

Molecular Formula

C20H23N3O4

Molecular Weight

369.4 g/mol

InChI

InChI=1S/C20H23N3O4/c1-26-18-8-3-2-7-17(18)20(25)22-16-6-4-5-15(13-16)21-19(24)14-23-9-11-27-12-10-23/h2-8,13H,9-12,14H2,1H3,(H,21,24)(H,22,25)

InChI Key

GJTQQWSKOMFZLI-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)NC(=O)CN3CCOCC3

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)NC(=O)CN3CCOCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.